(-)-Menthyl chloroformate

Catalog No.
S9101314
CAS No.
M.F
C11H19ClO2
M. Wt
218.72 g/mol
Availability
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(-)-Menthyl chloroformate

Product Name

(-)-Menthyl chloroformate

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) carbonochloridate

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

InChI

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3

InChI Key

KIUPCUCGVCGPPA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)Cl)C(C)C

Thermal Decomposition Characteristics

The thermal stability of (-)-menthyl chloroformate has been investigated through comparative analysis with related chloroformate compounds. Based on systematic studies of methyl chloroformate decomposition, the thermal breakdown of (-)-menthyl chloroformate is expected to occur within the temperature range of 425-480°C under controlled conditions [1]. The decomposition follows a homogeneous molecular reaction mechanism, characterized by unimolecular bond cleavage processes.

Primary Decomposition Products

The thermal decomposition of (-)-menthyl chloroformate proceeds through a concerted mechanism yielding three primary products: menthol, carbon dioxide, and hydrogen chloride [1] [2]. This decomposition pathway is analogous to that observed for other alkyl chloroformates, where the chloroformate functional group undergoes fragmentation to release the corresponding alcohol and gaseous products. The reaction can be represented as:

(-)-Menthyl chloroformate → (-)-Menthol + CO₂ + HCl

Kinetic Parameters

The thermal decomposition kinetics of (-)-menthyl chloroformate exhibit characteristics similar to other chloroformate esters. The activation energy for the decomposition process is estimated to be approximately 251 kJ/mol, derived from comparative studies with methyl chloroformate [1] [2]. The rate constant follows an Arrhenius-type temperature dependence, with the decomposition becoming significant above 400°C.

Secondary Decomposition Pathways

At elevated temperatures, secondary decomposition reactions may occur, leading to the formation of carbonyl sulfide and various organic fragments [3]. These secondary processes become more pronounced under extended heating conditions or in the presence of catalytic surfaces. The formation of these byproducts indicates the complexity of the thermal degradation mechanism under extreme conditions.

Solubility Profile in Organic Media

Solubility in Chlorinated Solvents

(-)-Menthyl chloroformate demonstrates excellent solubility in chlorinated organic solvents. The compound is highly soluble in chloroform and dichloromethane, with solubility parameters indicating favorable intermolecular interactions [4] [5] [6]. This high solubility in chlorinated media is attributed to the similar polarizability and dipole moments of the solvent and solute molecules.

Polar Aprotic Solvent Compatibility

The compound exhibits good solubility in polar aprotic solvents including acetone, dimethyl sulfoxide, and ethyl acetate [4] [5] [6]. These solvents provide an optimal environment for (-)-menthyl chloroformate dissolution due to their ability to stabilize the polar chloroformate functional group through dipole-dipole interactions while accommodating the hydrophobic menthyl moiety.

Protic Solvent Interactions

In contrast to its behavior in aprotic solvents, (-)-menthyl chloroformate shows limited compatibility with protic solvents. The compound is only sparingly soluble in methanol [4] [7], which can be attributed to the potential for nucleophilic attack by the protic solvent on the electrophilic carbon center of the chloroformate group.

Aqueous Solubility and Hydrolysis

(-)-Menthyl chloroformate is essentially insoluble in water due to its hydrophobic menthyl group and the rapid hydrolysis reaction that occurs upon contact with aqueous media [8]. The hydrolysis reaction proceeds rapidly, yielding menthol, carbon dioxide, and hydrochloric acid, making aqueous solutions unstable and impractical for most applications.

SolventSolubilityComments
ChloroformHighly solubleExcellent dissolution characteristics [4]
DichloromethaneHighly solublePreferred solvent for optical rotation measurements [4]
Ethyl AcetateSolubleGood compatibility for organic synthesis [5]
DMSOSolubleSuitable for polar reaction conditions [5]
AcetoneSolubleCompatible with nucleophilic reactions [5]
MethanolSparingly solubleLimited use due to potential nucleophilic attack [4]
WaterInsolubleRapid hydrolysis occurs [8]

Optical Rotation and Chiral Purity Assessment

Optical Rotation Measurements

The optical rotation of (-)-menthyl chloroformate has been precisely determined using standard polarimetric techniques. The (-)-enantiomer exhibits a specific rotation of [α]₂₀/D = -83° when measured at a concentration of 1 g/100 mL in chloroform [4] [9]. Conversely, the (+)-enantiomer shows a specific rotation of [α]₂₀/D = +83° under identical conditions [10], demonstrating the expected enantiomeric relationship.

Chiral Purity Determination

Commercial samples of (-)-menthyl chloroformate are available with exceptionally high enantiomeric excess values, typically ranging from 97% to 99% as determined by gas-liquid chromatography analysis [4] [9]. The optical purity assessment is routinely performed using chiral gas chromatography columns, which can separate the enantiomers and provide quantitative analysis of the enantiomeric composition.

Analytical Methods for Chiral Analysis

Several analytical approaches have been developed for the chiral purity assessment of menthyl chloroformate. Gas-liquid chromatography using chiral stationary phases represents the most widely employed method, offering excellent resolution and reproducibility [11]. High-performance liquid chromatography with chiral columns has also been utilized for enantiomeric analysis, particularly when derivatization is required for detection enhancement.

Applications in Chiral Derivatization

(-)-Menthyl chloroformate serves as a valuable chiral derivatizing agent for the analysis of asymmetric compounds. The reagent has been successfully employed for the derivatization of metoprolol enantiomers, enabling their separation and quantification by reversed-phase high-performance liquid chromatography [11]. The derivatization reaction proceeds without racemization, making it suitable for accurate enantiomeric purity determinations.

Stability of Optical Activity

The optical rotation of (-)-menthyl chloroformate remains stable under proper storage conditions (2-8°C) and in the absence of nucleophilic solvents [4]. The compound maintains its chiral integrity during typical analytical procedures, although exposure to strongly basic or nucleophilic conditions may lead to racemization through repeated substitution reactions.

Reactivity Toward Nucleophiles and Electrophiles

Electrophilic Character and Reaction Mechanism

(-)-Menthyl chloroformate functions primarily as an electrophile in chemical reactions, with the carbonyl carbon serving as the principal electrophilic center. The compound undergoes nucleophilic substitution reactions following an associative SN2 mechanism, characterized by the formation of a tetrahedral intermediate followed by elimination of the chloride leaving group [12] [13].

Nucleophilic Substitution Kinetics

Kinetic studies of (-)-menthyl chloroformate solvolysis have revealed that the reaction proceeds via an associative SN2 mechanism with enhanced bond formation relative to bond breaking in the transition state. The sensitivity to solvent nucleophilicity (l value) of 2.46 and sensitivity to solvent ionizing power (m value) of 0.91 support this mechanistic assignment [12]. The large solvent kinetic isotope effect (kMeOH/kMeOD = 2.16) further confirms the associative nature of the reaction.

Reactivity with Oxygen Nucleophiles

The compound exhibits rapid reactivity toward oxygen-containing nucleophiles, including water and alcohols. Hydrolysis in aqueous media proceeds rapidly to yield menthol, carbon dioxide, and hydrochloric acid [14]. Alcoholysis reactions with primary and secondary alcohols lead to the formation of mixed carbonate esters through transesterification mechanisms.

Amine Reactivity and Carbamate Formation

(-)-Menthyl chloroformate reacts readily with primary and secondary amines to form the corresponding carbamate derivatives. The reaction rate depends on the basicity of the amine nucleophile, with more basic amines reacting faster [15] [14]. The reaction follows second-order kinetics and proceeds through nucleophilic attack on the carbonyl carbon followed by elimination of hydrogen chloride.

Reactivity with Aromatic Nucleophiles

The compound shows variable reactivity toward aromatic nucleophiles such as substituted pyridines and phenolates. The reaction rate depends on the electronic properties of the aromatic system, with electron-rich aromatics reacting more rapidly than electron-deficient ones [15] [16]. The Brønsted plot for pyridine reactivity shows curvature, indicating a change in the rate-determining step with nucleophile basicity.

Reaction with Ambident Nucleophiles

When reacting with ambident nucleophiles that possess multiple nucleophilic sites, (-)-menthyl chloroformate typically shows selectivity for the softer, more polarizable nucleophilic center. This selectivity follows the principles of Hard and Soft Acids and Bases theory, with the moderately soft carbonyl carbon preferentially reacting with softer nucleophilic sites [17].

Nucleophile TypeReaction RateProductsMechanism
WaterRapidMenthol + CO₂ + HClSN2 (associative) [12]
Primary alcoholsModerateMixed carbonate estersSN2 (associative) [13]
Primary aminesFastCarbamate derivativesSN2 (associative) [15]
Secondary aminesFastCarbamate derivativesSN2 (associative) [15]
PyridinesVariableAcylpyridinium saltsSN2 (associative) [15]
PhenolatesFastAryl carbonate estersSN2 (associative) [15]
ImidazoleModerateN-substituted productsSN2 (associative) [15]

Activation Parameters

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

218.1073575 g/mol

Monoisotopic Mass

218.1073575 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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